molecular formula C25H24N2O2S B2684549 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 919705-63-8

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No. B2684549
M. Wt: 416.54
InChI Key: YNCXEIWKGXPASL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of indole, which is a bicyclic aromatic compound containing a pyrrole ring fused to a benzene ring . Indole and its derivatives are known to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, and more .


Synthesis Analysis

While the specific synthesis process for “2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not available, a related compound, 2-phenylindole, can be prepared from the Fischer indole synthesis between phenyl hydrazine and acetophenone in the presence of glacial acetic acid and polyphosphoric acid .

Scientific Research Applications

Molecular Conformation and Structure Analysis

A study focused on the conformation and structure of beta-blocker molecules, including 2-phenoxy ethylamine and 3-phenoxy propanolamine, using mass-selected resonant two-photon ionization (R2PI) combined with infrared ion-dip spectroscopy and ab initio calculations. This research could be relevant for understanding the molecular conformation of similar compounds for pharmacological applications (Macleod & Simons, 2004).

Synthesis and Reactivity

Another study described the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, which could serve as a synthetic route for similar compounds and their applications in medicinal chemistry (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Drug Design and Enzyme Inhibition

A notable research effort involved the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. Such methodologies and findings could be extrapolated to the design and development of new drugs or therapeutic agents involving similar molecular frameworks (Nazir et al., 2018).

Biodegradation and Environmental Applications

Research on the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of Bisphenol A using reverse micelles system indicates the potential environmental applications of related compounds in pollution remediation and environmental sustainability efforts (Chhaya & Gupte, 2013).

Future Directions

While specific future directions for “2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not available, research into indole derivatives continues due to their wide range of biological activities . Further structural modification and optimization of indole derivatives are needed to obtain drug candidates with effective activities .

properties

IUPAC Name

2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-18(29-20-12-6-3-7-13-20)25(28)26-16-17-30-24-21-14-8-9-15-22(21)27-23(24)19-10-4-2-5-11-19/h2-15,18,27H,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXEIWKGXPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

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